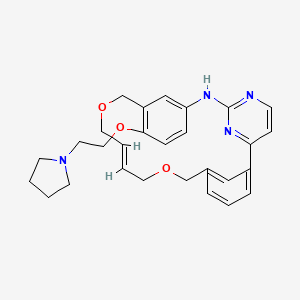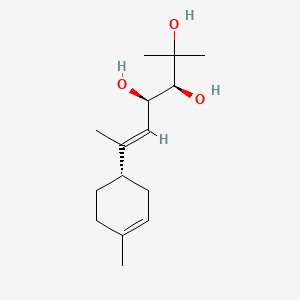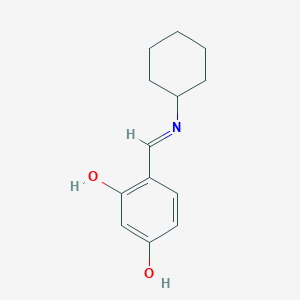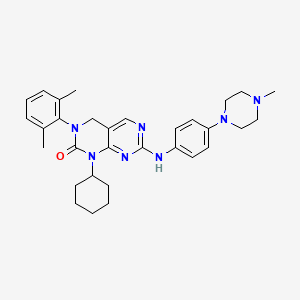
Pacritinib
Descripción general
Descripción
Pacritinib es un inhibidor de la cinasa de molécula pequeña administrado por vía oral, desarrollado por CTI BioPharma. Se utiliza principalmente para el tratamiento de la mielofibrosis, un tipo de trastorno de la médula ósea. This compound recibió su primera aprobación en febrero de 2022 en los EE. UU. para tratar a adultos con mielofibrosis primaria o secundaria de riesgo intermedio o alto con un recuento plaquetario inferior a 50 × 10⁹/L .
Aplicaciones Científicas De Investigación
Pacritinib tiene aplicaciones significativas en varios campos:
Química: Se utiliza como compuesto modelo para estudiar inhibidores de quinasas.
Biología: Ayuda a comprender el papel de los inhibidores de quinasas en los procesos celulares.
Medicina: Se utiliza principalmente para tratar la mielofibrosis y la enfermedad de injerto contra huésped
Industria: Sus métodos de síntesis y producción se estudian para desarrollar procesos industriales eficientes.
Mecanismo De Acción
Pacritinib funciona inhibiendo la Janus quinasa 2 (JAK2) y la tirosina quinasa 3 similar a Fms (FLT3). Bloquea la acción de estas quinasas, que están involucradas en las vías de señalización que conducen a la proliferación de células mieloides. Al inhibir estas vías, this compound ayuda a reducir los síntomas de la mielofibrosis .
Compuestos similares:
Ruxolitinib: Otro inhibidor de JAK1/2 utilizado para tratar la mielofibrosis.
Momelotinib: Un inhibidor de JAK1 y JAK2 con aplicaciones similares.
Comparación: this compound es único en su inhibición selectiva de JAK2 y FLT3 sin inhibir JAK1, lo que reduce el riesgo de trombocitopenia en comparación con otros inhibidores de JAK . Esto hace que this compound sea particularmente beneficioso para pacientes con recuentos plaquetarios bajos .
Direcciones Futuras
Pacritinib, a selective Jak2 inhibitor, was approved in 2022 to treat patients with symptomatic MF and a platelet count lower than 50 × 10 9 /L. Several other Jak inhibitors are in development to extend therapeutic benefits to those with either anemia or thrombocytopenia . The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs). Therefore, therapeutic development has traditionally focused on inhibition of the JAK-STAT pathway .
Análisis Bioquímico
Biochemical Properties
Pacritinib is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . It also inhibits interleukin-1 receptor-associated kinase 1 (IRAK1) and activin A receptor, type I (ACVR1) . These interactions are crucial as they play significant roles in various biochemical reactions. For instance, JAK2 is involved in hematopoiesis and immune function, while FLT3 is essential for the proliferation of hematopoietic cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways such as the JAK-STAT pathway, which is crucial for cell proliferation and survival . Additionally, this compound has been shown to enhance erythropoiesis by inhibiting IRAK1, leading to improved anemia in patients with myelofibrosis . It also affects gene expression and cellular metabolism by modulating the activity of ACVR1, which regulates hepcidin production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of JAK2, FLT3, IRAK1, and ACVR1 . This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as STAT5 and SMAD1/5/9, thereby disrupting cell signaling pathways that promote cell growth and survival . The inhibition of these kinases also leads to changes in gene expression, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with a mean effective half-life of approximately 27.7 hours . Long-term studies have demonstrated its sustained efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis . There have been concerns about potential adverse effects such as bleeding and cardiac events, which necessitated a clinical hold during its development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses have been shown to lead to complete tumor regression in mouse models of acute myeloid leukemia . At high doses, this compound can also cause toxic effects such as severe thrombocytopenia and anemia . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . It undergoes extensive metabolism to at least four identified metabolites, with the parent drug being the major circulating component in plasma . The two major metabolites, M1 and M2, represent 9.6% and 10.5% of the drug’s metabolic products, respectively . These metabolic pathways are crucial for understanding the drug’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target kinases . The drug’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These factors are crucial for understanding the drug’s mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Pacritinib se sintetiza a partir de un compuesto 1-[3-(4-bromo-2-buteno) metanol fenil]-3-dimetilamino-2-propeno-1-ceto y un compuesto 2-[2-(1-pirrolidilil) etoxi]-5-guanidil fenil metanol mediante una reacción de ciclización bajo la acción de un acelerador alcalino . El proceso implica varios pasos, incluido el uso de borohidruro de sodio e hidrato de hidrazina para reacciones de reducción y ciclización .
Métodos de producción industrial: El método de preparación de this compound se caracteriza por materias primas fáciles de obtener, un proceso conciso, viabilidad económica y protección del medio ambiente, lo que lo hace adecuado para la producción industrial .
Análisis De Reacciones Químicas
Tipos de reacciones: Pacritinib experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidrato de hidrazina se utilizan comúnmente.
Sustitución: Los compuestos halogenados se utilizan a menudo para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen intermediarios que se procesan posteriormente para producir this compound .
Comparación Con Compuestos Similares
Ruxolitinib: Another JAK1/2 inhibitor used for treating myelofibrosis.
Momelotinib: A JAK1 and JAK2 inhibitor with similar applications.
Comparison: Pacritinib is unique in its selective inhibition of JAK2 and FLT3 without inhibiting JAK1, which reduces the risk of thrombocytopenia compared to other JAK inhibitors . This makes this compound particularly beneficial for patients with low platelet counts .
Propiedades
IUPAC Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045679 | |
| Record name | Pacritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown. | |
| Record name | Pacritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
937272-79-2 | |
| Record name | Pacritinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937272-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pacritinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pacritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pacritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PACRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)
![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)


![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)


